2-(2-Chloroethyl)-6-methylpyridine
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Overview
Description
2-(2-Chloroethyl)-6-methylpyridine is an organic compound with the molecular formula C8H10ClN It is a derivative of pyridine, where the pyridine ring is substituted with a 2-chloroethyl group and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-6-methylpyridine typically involves the alkylation of 6-methylpyridine with 2-chloroethanol. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and alkoxy derivatives.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include ethyl-substituted derivatives and other reduced forms.
Scientific Research Applications
2-(2-Chloroethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry.
Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-6-methylpyridine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their functions. This alkylation process can disrupt cellular processes, making the compound a potential candidate for anticancer therapy. The molecular targets include enzymes and DNA, where the compound can induce cross-linking and strand breaks, ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl methyl ether: Similar in structure but with an ether linkage instead of a pyridine ring.
2-Chloroethyl isocyanate: Contains an isocyanate group instead of a pyridine ring.
Mustard gas (Bis(2-chloroethyl) sulfide): Contains a sulfur atom and is known for its use as a chemical warfare agent.
Uniqueness
2-(2-Chloroethyl)-6-methylpyridine is unique due to its pyridine ring, which imparts different chemical and biological properties compared to other similar compounds. The presence of the pyridine ring enhances its ability to act as a ligand in coordination chemistry and provides a platform for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-chloroethyl)-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNUMOPQYZVKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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